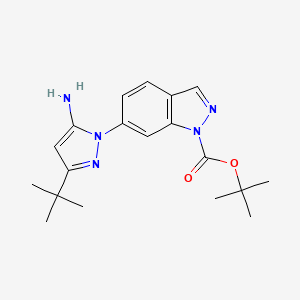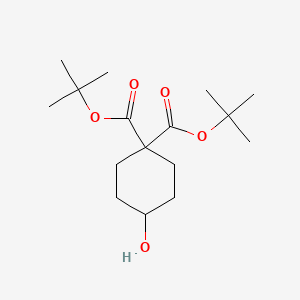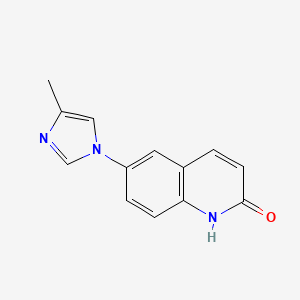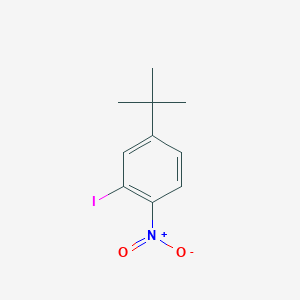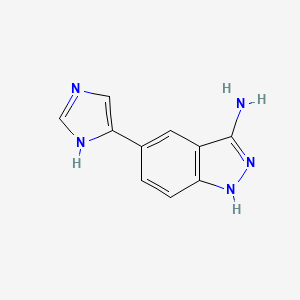
5-(1H-imidazol-5-yl)-1H-indazol-3-amine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-(1H-imidazol-5-yl)-1H-indazol-3-amine is a heterocyclic compound that features both an imidazole and an indazole ring. These structures are significant in medicinal chemistry due to their presence in various biologically active molecules. The compound’s unique structure allows it to participate in a variety of chemical reactions, making it a valuable subject of study in synthetic and medicinal chemistry.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 5-(1H-imidazol-5-yl)-1H-indazol-3-amine typically involves the formation of the imidazole and indazole rings through cyclization reactions. One common method involves the cyclization of amido-nitriles in the presence of nickel catalysts, which facilitates the formation of the imidazole ring . The reaction conditions are generally mild, allowing for the inclusion of various functional groups .
Industrial Production Methods
Industrial production of this compound may involve multi-step synthesis processes that ensure high yield and purity. The use of robust catalysts and optimized reaction conditions is crucial for scaling up the production while maintaining the efficiency and cost-effectiveness of the process .
Analyse Chemischer Reaktionen
Types of Reactions
5-(1H-imidazol-5-yl)-1H-indazol-3-amine can undergo various types of chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups into the molecule.
Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.
Substitution: This reaction can replace one functional group with another, often using nucleophilic or electrophilic reagents.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like tert-butylhydroperoxide (TBHP) for oxidation, reducing agents like hydrogen gas for reduction, and various nucleophiles or electrophiles for substitution reactions .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation reactions may yield hydroxylated derivatives, while substitution reactions may introduce new functional groups into the imidazole or indazole rings .
Wissenschaftliche Forschungsanwendungen
5-(1H-imidazol-5-yl)-1H-indazol-3-amine has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: It serves as a probe for studying biological processes due to its ability to interact with various biomolecules.
Medicine: It has potential therapeutic applications, particularly in the development of drugs targeting specific enzymes or receptors.
Industry: It is used in the production of materials with specific properties, such as dyes and catalysts.
Wirkmechanismus
The mechanism of action of 5-(1H-imidazol-5-yl)-1H-indazol-3-amine involves its interaction with molecular targets such as enzymes or receptors. The compound can bind to these targets, modulating their activity and thereby exerting its effects. The specific pathways involved depend on the biological context and the nature of the target .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Imidazole derivatives: These compounds share the imidazole ring and exhibit similar chemical reactivity.
Indazole derivatives: These compounds share the indazole ring and have comparable biological activities.
Uniqueness
What sets 5-(1H-imidazol-5-yl)-1H-indazol-3-amine apart is the combination of both imidazole and indazole rings in a single molecule. This unique structure allows it to participate in a broader range of chemical reactions and interact with a wider variety of biological targets, making it a versatile compound in both synthetic and medicinal chemistry .
Eigenschaften
Molekularformel |
C10H9N5 |
|---|---|
Molekulargewicht |
199.21 g/mol |
IUPAC-Name |
5-(1H-imidazol-5-yl)-1H-indazol-3-amine |
InChI |
InChI=1S/C10H9N5/c11-10-7-3-6(9-4-12-5-13-9)1-2-8(7)14-15-10/h1-5H,(H,12,13)(H3,11,14,15) |
InChI-Schlüssel |
AAWDCFDAOCEJNS-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC2=C(C=C1C3=CN=CN3)C(=NN2)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


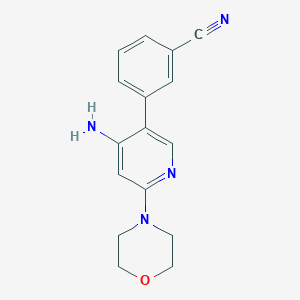
![6-benzyl-2-pyrimidin-5-yl-4H-pyrrolo[2,3-d][1,3]thiazole](/img/structure/B13880543.png)
![Acetic acid;2-[(2-amino-4-methylpentanoyl)amino]-4-methylpentanoic acid](/img/structure/B13880545.png)
![Ethyl 4-[cyclopropyl(2-hydroxyethyl)amino]-4-oxobutanoate](/img/structure/B13880548.png)
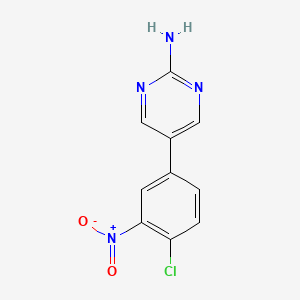
![2-Phenyl-1H-imidazo[4,5-d]pyridazine](/img/structure/B13880558.png)


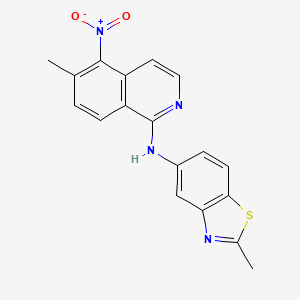
![Methyl 2-(6-bromopyrido[3,4-b]indol-9-yl)benzoate](/img/structure/B13880577.png)
